Acide 6-(2,4-diméthylphényl)picolinique

Vue d'ensemble

Description

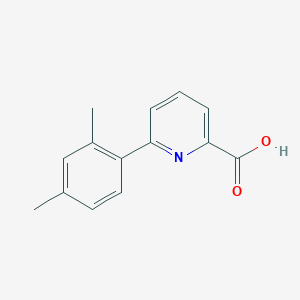

6-(2,4-Dimethylphenyl)picolinic acid is a chemical compound characterized by a picolinic acid core structure with a 2,4-dimethylphenyl group attached to the 6th position

Applications De Recherche Scientifique

6-(2,4-Dimethylphenyl)picolinic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein binding.

Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

Industry: It is utilized in the development of new materials and chemical processes.

Mécanisme D'action

- In vitro and in vivo studies have demonstrated that picolinic acid exhibits anti-viral properties . It selectively inhibits the entry of enveloped viruses .

Target of Action

- Picolinic acid plays a crucial role in zinc transport within the body. It binds to zinc finger proteins (ZFPs) , leading to structural changes in these proteins and disrupting their zinc-binding function. ZFPs are involved in viral replication, packaging, and normal cell homeostasis .

Mode of Action

Result of Action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dimethylphenyl)picolinic acid typically involves the following steps:

Bromination: The starting material, 2,4-dimethylbenzene, undergoes bromination to introduce a bromine atom at the desired position.

Friedel-Crafts Acylation: The brominated compound is then subjected to Friedel-Crafts acylation using picolinic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure 6-(2,4-Dimethylphenyl)picolinic acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Analyse Des Réactions Chimiques

Types of Reactions: 6-(2,4-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as picolinic acid esters or amides.

Reduction: Reduction reactions can convert the picolinic acid core to its corresponding alcohols or amines.

Substitution: Substitution reactions can introduce different functional groups at various positions on the picolinic acid ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Esters, amides, and carboxylic acids.

Reduction Products: Alcohols, amines, and other reduced derivatives.

Substitution Products: Halogenated, alkylated, or acylated derivatives.

Comparaison Avec Des Composés Similaires

2,4-Dimethylbenzoic Acid: Similar in structure but lacks the picolinic acid core.

6-(2,4-Dimethylphenyl)nicotinic Acid: Similar picolinic acid derivative with a different substitution pattern.

6-(2,4-Dimethylphenyl)pyridine-2-carboxylic Acid: Another picolinic acid derivative with a different core structure.

Uniqueness: 6-(2,4-Dimethylphenyl)picolinic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct properties make it valuable for various applications in scientific research and industry.

Activité Biologique

6-(2,4-Dimethylphenyl)picolinic acid is an organic compound notable for its unique structure, which includes a picolinic acid moiety substituted with a 2,4-dimethylphenyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications as a ligand in coordination chemistry.

Chemical Structure and Properties

The chemical formula of 6-(2,4-Dimethylphenyl)picolinic acid features a pyridine ring with a carboxylic acid functional group. This structure is significant as it allows for various chemical reactions and interactions with biological targets.

Biological Activities

Research indicates that 6-(2,4-Dimethylphenyl)picolinic acid exhibits several biological activities:

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. Studies have shown that it can enhance the efficacy of existing antibiotics when used in combination therapies .

- Neuroprotective Effects : Similar to other derivatives of picolinic acid, this compound may possess neuroprotective properties. Picolinic acid itself has been linked to immune modulation and protection against neurodegenerative diseases .

- Metal Chelation : The presence of the carboxylic acid group suggests that 6-(2,4-Dimethylphenyl)picolinic acid can chelate metal ions, which is crucial for its antimicrobial activity and potential therapeutic applications .

Antibacterial Activity

A study conducted using the disc diffusion method tested the antibacterial activity of 6-(2,4-Dimethylphenyl)picolinic acid against Mycobacterium smegmatis. The results indicated significant zones of inhibition at varying concentrations (25, 50, and 100 μg), compared to a control antibiotic (rifampicin) which served as a positive control .

Neuroprotective Mechanisms

Research exploring the physiological actions of picolinic acid analogs suggests that these compounds may enhance macrophage function and promote the expression of inflammatory mediators. In vitro studies have shown that at higher concentrations (1-4 mM), picolinic acid can stimulate nitric oxide synthase gene expression in macrophages, indicating its potential role in modulating immune responses .

Comparative Analysis

The following table summarizes the structural similarities and biological activities of related compounds:

| Compound Name | CAS Number | Similarity Index | Notable Biological Activity |

|---|---|---|---|

| 6-(4-Fluorophenyl)picolinic acid | 863704-60-3 | 0.86 | Antibacterial activity against M. tuberculosis |

| 6-(4-(Trifluoromethyl)phenyl)picolinic acid | 924817-68-5 | 0.83 | Potential neuroprotective effects |

| Methyl 4-methyl-6-phenylpicolinate | 119715-66-1 | 0.90 | Enhanced metal ion chelation |

| 1,6-Naphthyridine-2-carboxylic acid | 197507-59-8 | 0.91 | Antiviral properties |

Propriétés

IUPAC Name |

6-(2,4-dimethylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-6-7-11(10(2)8-9)12-4-3-5-13(15-12)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXMWEXZZVTQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC(=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.